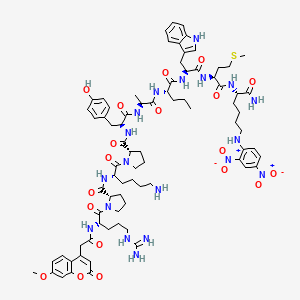

Mca-arg-pro-lys-pro-tyr-ala-nva-trp-met-lys(dnp)-NH2

Vue d'ensemble

Description

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, also known as 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, is a useful research compound. Its molecular formula is C79H105N19O19S and its molecular weight is 1656.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteur de la métalloprotéase

Le composé a été utilisé dans l'étude de l'hypertension et de la néphropathie diabétique . On a constaté que l'administration chronique d'un inhibiteur sélectif de la métalloprotéase (MMP) retarde la progression et peut même inverser l'hypertension et la néphropathie diabétique .

Bioconversion de la rutine

Le composé a été utilisé dans la bioconversion de la rutine en oligomères adaptés aux applications biotechnologiques . La formation de Mca-Arg-Pro-Lys-Pro-Tyr-Ala a été mesurée, en l'absence ou en présence d'oligorutines, à partir du clivage du substrat Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys-(2,4-dinitrophényl)-NH2 .

3. Paire de transfert d'énergie de résonance par fluorescence (FRET) L'amide de 7-méthoxycoumarine-4-acétyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophényl)Lys est largement utilisé pour développer des paires FRET avec le dinitrophényl (DNP) .

Substrat pour la stromelysine-1

Le composé est un substrat fluorogène pour la stromelysine-1 (métalloprotéinase matricielle 3) . Il a été constaté qu'il était hydrolysé 60 fois plus rapidement par la stromelysine 1 (MMP-3) que par la collagénase interstitielle (MMP-1) .

Activité antioxydante

Les coumarines, y compris la 7-méthoxycoumarine, ont été étudiées pour leur activité antioxydante . On a constaté qu'elles possédaient d'excellentes propriétés de transport de charge et d'électrons, ce qui en fait des antioxydants efficaces .

Développement potentiel de médicaments

En raison de ses diverses propriétés et applications, le composé pourrait être un candidat au développement de nouvelles molécules médicinales . Comme de nombreuses pathologies sont associées au stress oxydatif, les composés à base de coumarine pourraient être d'excellents candidats pour de nouvelles molécules médicinales .

Mécanisme D'action

Target of Action

The primary targets of the compound 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide are matrix metalloproteinases (MMPs), specifically MMP-3 (stromelysin 1), MMP-2 (gelatinase A), MMP-9 (gelatinase B), and MMP-12 (metalloelastase) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and disease progression .

Mode of Action

The compound 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide acts as a fluorogenic substrate for these MMPs . It is hydrolyzed more rapidly by MMP-3 than by MMP-1 (interstitial collagenase), but shows little discrimination between MMP-3, MMP-2, and MMP-9 . MMP-12 digests this substrate with a higher rate .

Biochemical Pathways

The interaction of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide with its targets affects the activity of the MMPs, thereby influencing the degradation of extracellular matrix proteins . This can have downstream effects on various biological processes, including tissue remodeling, inflammation, and the progression of diseases such as cancer .

Result of Action

The molecular and cellular effects of the action of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide are primarily related to its influence on the activity of MMPs . By acting as a substrate for these enzymes, it can affect their ability to degrade extracellular matrix proteins, potentially influencing tissue remodeling and disease progression .

Analyse Biochimique

Biochemical Properties

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with matrix metalloproteinases (MMPs), such as stromelysin-1 (MMP-3). The compound’s structure allows it to be hydrolyzed by MMP-3, resulting in a measurable fluorescent signal. This interaction is essential for studying the activity and inhibition of MMPs, which are involved in various physiological and pathological processes .

Cellular Effects

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide influences cellular functions by serving as a substrate for MMPs. These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism. By monitoring the hydrolysis of this compound, researchers can gain insights into the regulation of MMP activity and its impact on cellular processes. The compound’s ability to generate a fluorescent signal upon cleavage makes it a valuable tool for studying the dynamics of MMP activity in various cell types .

Molecular Mechanism

The molecular mechanism of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide involves its interaction with MMPs. The compound binds to the active site of MMP-3, where it undergoes hydrolysis. This reaction results in the release of a fluorescent moiety, which can be detected and quantified. The binding and cleavage of this compound by MMP-3 provide valuable information about the enzyme’s activity, specificity, and inhibition. Additionally, the compound’s structure allows for the study of enzyme-substrate interactions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide can change over time. The compound’s stability and degradation are critical factors that influence its performance in experiments. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its fluorescence properties and overall effectiveness. Long-term studies have demonstrated that the compound maintains its activity and fluorescence signal over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for MMPs, allowing researchers to study enzyme activity and inhibition. At higher doses, the compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects have been observed, where the compound’s fluorescence signal reaches a plateau at specific concentrations. These findings highlight the importance of optimizing dosage levels to achieve accurate and reliable results in animal studies .

Metabolic Pathways

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide is involved in metabolic pathways related to MMP activity. The compound interacts with MMP-3, which cleaves the peptide bond, resulting in the release of a fluorescent product. This reaction provides insights into the enzyme’s catalytic mechanism and substrate specificity. Additionally, the compound’s interaction with MMPs can influence metabolic flux and metabolite levels, contributing to a better understanding of MMP-mediated processes in various biological contexts .

Transport and Distribution

The transport and distribution of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be efficiently taken up by cells, where it can localize to specific compartments. Studies have shown that the compound accumulates in regions with high MMP activity, providing valuable information about the spatial distribution of MMPs in tissues. This property makes the compound a useful tool for studying the localization and activity of MMPs in various biological systems .

Subcellular Localization

The subcellular localization of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide is determined by its targeting signals and post-translational modifications. The compound’s structure includes specific sequences that direct it to particular cellular compartments, such as the cytoplasm or extracellular matrix. These targeting signals ensure that the compound interacts with its intended MMP targets, allowing for accurate measurement of enzyme activity. Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the compound’s localization and function, providing further insights into its role in cellular processes .

Activité Biologique

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, also known as MCA-ARG-PRO-LYS-PRO-TYR-ALA-NVA-TRP-MET-LYS(DNP)-NH2, is a synthetic compound derived from coumarin. This compound exhibits a complex structure that includes amino acid residues and a dinitrophenyl group, which may enhance its biological properties. The focus of this article is to explore the biological activity of this compound, particularly its anti-inflammatory, antioxidant, and potential anticancer effects.

- Molecular Formula : C79H105N19O19S

- Molecular Weight : 1656.86 g/mol

- Density : 1.47 ± 0.1 g/cm³ (predicted)

- Storage Temperature : -20°C

- pKa : 9.83 ± 0.15 (predicted)

Anti-inflammatory Effects

Research indicates that coumarin derivatives, including 7-methoxycoumarin compounds, possess significant anti-inflammatory properties. A study on a related compound, 4-hydroxy-7-methoxycoumarin (4H-7MTC), demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 macrophages. The mechanism involved suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression through the NF-κB signaling pathway .

| Compound | Effect on NO Production | Cytokine Inhibition | Mechanism |

|---|---|---|---|

| 4H-7MTC | Decreased by 23.10% at 0.6 mM | TNF-α, IL-1β, IL-6 | NF-κB inhibition |

Antioxidant Activity

Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. The incorporation of methoxy groups in the coumarin structure has been shown to enhance these effects. Although specific studies on MCA have not been extensively documented, related compounds exhibit strong radical scavenging activities that could be extrapolated to suggest similar benefits for this compound.

Anticancer Potential

The potential anticancer properties of coumarins have gained attention in recent years. For instance, studies have suggested that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways including modulation of cell cycle regulators and apoptotic factors. The structural features of MCA may contribute to its efficacy as an anticancer agent.

Case Studies and Research Findings

- Inhibition of Matrix Metalloproteinases (MMPs) : A related peptide sequence has been shown to selectively bind to MMPs, which are crucial in cancer metastasis and tissue remodeling. The ability of MCA to interact with these enzymes suggests potential therapeutic applications in cancer treatment .

- Cell Viability and Toxicity Studies : Preliminary studies indicate that MCA does not exhibit cytotoxic effects at concentrations effective for anti-inflammatory activity, making it a promising candidate for further development in therapeutic applications .

- Fluorescent Labeling for Cellular Assays : The use of MCA in combination with fluorescent dyes has been proposed for tracking cellular responses in vitro, providing insights into its biological mechanisms .

Propriétés

Numéro CAS |

158584-08-8 |

|---|---|

Formule moléculaire |

C79H105N19O19S |

Poids moléculaire |

1656.9 g/mol |

Nom IUPAC |

(2S)-1-[6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C79H105N19O19S/c1-5-15-57(71(104)93-62(39-48-44-86-54-17-7-6-16-52(48)54)74(107)91-58(31-37-118-4)72(105)89-56(69(81)102)18-9-11-33-84-55-30-25-49(97(112)113)42-65(55)98(114)115)90-70(103)45(2)87-73(106)61(38-46-23-26-50(99)27-24-46)94-76(109)64-22-14-36-96(64)78(111)60(19-8-10-32-80)92-75(108)63-21-13-35-95(63)77(110)59(20-12-34-85-79(82)83)88-67(100)40-47-41-68(101)117-66-43-51(116-3)28-29-53(47)66/h6-7,16-17,23-30,41-45,56-64,84,86,99H,5,8-15,18-22,31-40,80H2,1-4H3,(H2,81,102)(H,87,106)(H,88,100)(H,89,105)(H,90,103)(H,91,107)(H,92,108)(H,93,104)(H,94,109)(H4,82,83,85)/t45-,56-,57-,58-,59-,60?,61-,62-,63-,64-/m0/s1 |

Clé InChI |

PMQNLFGGVGXOSM-QRQUECDASA-N |

SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |

SMILES isomérique |

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)C(CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |

SMILES canonique |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |

Séquence |

RPKPYAXWMX |

Synonymes |

(7-methoxycoumarin-4-yl)acetyl-arginyl-prolyl-lysyl-prolyl-tyrosyl-alanyl-norvalyl-tryptophyl-methionyl-(2,4-dinitrophenyl)lysinamide Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2 NFF 2 NFF-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.